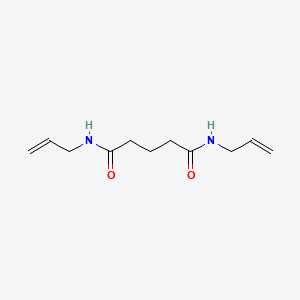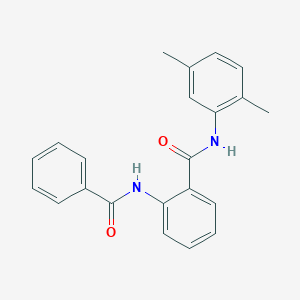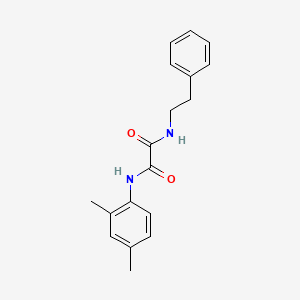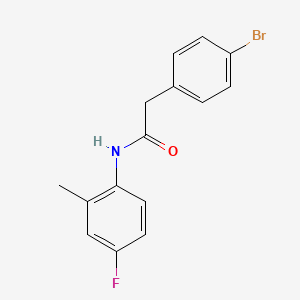
2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate
説明
2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate, commonly known as NPEB, is a chemical compound that is widely used in scientific research. It is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and learning and memory. NPEB has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
NPEB acts as a negative allosteric modulator of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate, which means that it binds to a site on the receptor that is distinct from the agonist binding site and reduces the receptor's activity. 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate is involved in the regulation of the release of neurotransmitters such as glutamate, which plays a key role in synaptic plasticity and learning and memory. By inhibiting the activity of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate, NPEB can modulate these processes.
Biochemical and physiological effects:
NPEB has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the release of glutamate in the hippocampus, a brain region that is important for learning and memory. NPEB has also been shown to reduce the expression of pro-inflammatory cytokines in the brain, which suggests that it may have anti-inflammatory properties. In addition, NPEB has been shown to reduce the locomotor activity of mice, which suggests that it may have sedative effects.
実験室実験の利点と制限
NPEB is a valuable tool for studying the role of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate in various physiological and pathological processes. It has several advantages over other 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate antagonists, including high potency, selectivity, and stability. However, NPEB also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on NPEB. One area of interest is the development of more potent and selective 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate antagonists that can be used in clinical trials for the treatment of neurological disorders. Another area of interest is the investigation of the role of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate in the development of drug addiction and the potential use of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate antagonists as a treatment for addiction. Finally, further studies are needed to elucidate the biochemical and physiological effects of NPEB and its potential therapeutic applications.
科学的研究の応用
NPEB is a valuable tool for studying the role of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate in various physiological and pathological processes. It has been used to investigate the involvement of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate in synaptic plasticity, learning and memory, drug addiction, and pain perception. NPEB has also been tested as a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(2-phenylethynyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5/c25-22(19-12-14-21(15-13-19)24(27)28)16-29-23(26)20-10-8-18(9-11-20)7-6-17-4-2-1-3-5-17/h1-5,8-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDOVYUHSUNWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-butoxy-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4777090.png)

![N-(1H-indol-2-ylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4777105.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4777128.png)

![isopropyl 2-{[(3-imino-3H-benzo[f]chromen-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4777142.png)
![5-benzyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4777146.png)
![ethyl 3-[({4-[(benzylsulfonyl)methyl]benzoyl}oxy)methyl]benzoate](/img/structure/B4777158.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4777170.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4777177.png)
![2-{[(3-{[(3-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4777182.png)
![N-[4-({[(4-methoxyphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4777187.png)